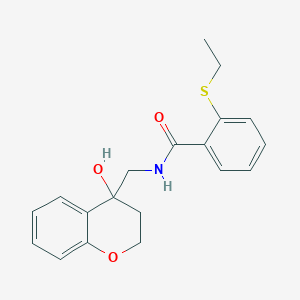

2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUGREAJYMJXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the 4-hydroxychroman-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylthio group using reagents such as sodium ethylthiolate.

Coupling with benzamide: The final step involves the coupling of the 4-hydroxychroman-4-yl moiety with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds similar to 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide exhibit significant anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX-1 and COX-2) are crucial in treating inflammatory diseases. The structure of this compound suggests it may act as a selective COX-2 inhibitor, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .

2. Antioxidant Activity

The presence of the chroman moiety in the compound is associated with antioxidant properties. Compounds containing hydroxychroman structures have demonstrated the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Synthetic Methodologies

1. Synthesis Routes

The synthesis of this compound can be achieved through various chemical reactions, including:

- N-acylation : The benzamide structure can be formed via the reaction of 4-hydroxychroman derivatives with appropriate acylating agents.

- Thioether Formation : The ethylthio group can be introduced through reactions involving thiols and alkyl halides, enhancing the lipophilicity of the compound for better bioavailability.

Table 1: Summary of Synthetic Routes

| Reaction Type | Description | Key Reagents |

|---|---|---|

| N-acylation | Formation of benzamide from hydroxychroman | Acyl chlorides, amines |

| Thioether formation | Introduction of ethylthio group | Ethyl bromide, thiols |

Therapeutic Potential

1. Cancer Treatment

Due to its structural characteristics, this compound may exhibit anticancer properties. Research into similar benzamide derivatives has shown promise in inhibiting cell division proteins like FtsZ, which is essential for bacterial cell division and could be targeted for cancer therapy as well .

2. Diabetes Management

Recent studies suggest that compounds with similar structures can act as protein tyrosine kinase inhibitors, which are relevant in the management of diabetes and obesity. The modulation of insulin signaling pathways through such compounds could lead to improved glycemic control .

Case Studies

Several case studies have documented the efficacy of benzamide derivatives in clinical settings:

Case Study 1: COX-2 Inhibition

A study investigated a series of benzamide derivatives for their COX-2 inhibitory activity. Among these, compounds structurally related to this compound showed enhanced selectivity and potency compared to traditional NSAIDs like Celecoxib .

Case Study 2: Antioxidant Effects

Another research effort focused on evaluating the antioxidant capacity of hydroxychroman-containing compounds. Results indicated that these compounds significantly reduced oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the 4-hydroxychroman-4-yl moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations :

- Hydrogen Bonding: The 4-hydroxychroman group provides a hydroxyl donor comparable to N-(4-hydroxyphenyl)-4-nitrobenzamide , but its bicyclic structure may restrict conformational flexibility compared to simpler phenyl substituents.

Key Observations :

- The target compound’s synthesis likely parallels methods for N-substituted benzamides, such as coupling acyl chlorides with amines .

- Ethylthio group introduction may require thiol-alkylation or Mitsunobu reactions, contrasting with sulfonyl or nitro group installation via electrophilic substitution .

Key Observations :

- The ethylthio and chroman groups in the target compound likely increase LogP compared to nitro or hydroxylated analogs, favoring CNS penetration or prolonged half-life .

- Chroman’s hydroxyl group may confer antioxidant activity, analogous to phenolic benzamides .

- Sulfur-containing analogs (e.g., thioethers, thiazoles) often exhibit unique pharmacokinetic profiles, such as reduced first-pass metabolism .

Biological Activity

The compound 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the 4-hydroxychroman-4-yl moiety : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the ethylthio group : This is done by substituting a suitable leaving group (e.g., halide) with an ethylthio group using reagents such as sodium ethylthiolate.

- Coupling with benzamide : The final step involves coupling the 4-hydroxychroman-4-yl moiety with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Structural Formula

The structural formula of this compound can be represented as follows:

This indicates a complex arrangement that combines elements of both benzamide and chroman structures, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the 4-hydroxychroman moiety are believed to play critical roles in binding to these targets, modulating their activity, and leading to various biological effects .

Pharmacological Properties

Research indicates that compounds within this structural class may exhibit:

- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting potential for antibacterial applications.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible antitumor properties .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-(4-Hydroxyphenoxy)benzamide | Antibacterial, Antitumor | |

| Benzamide derivatives | Varies based on substituents | |

| 4-Hydroxychroman derivatives | Antioxidant properties |

This table highlights the diverse biological activities associated with structurally similar compounds, suggesting that modifications can significantly alter their pharmacological profiles.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various benzamide derivatives, including those similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) demonstrating potent activity .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of related compounds against Vero cells (African green monkey kidney cells). The findings revealed that several derivatives exhibited low toxicity (CC50 > 20 μg/mL), indicating a favorable selectivity index (SI) for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the chroman and benzamide moieties. A common approach is:

- Step 1 : Thioether formation via nucleophilic substitution between 4-hydroxychroman-4-ylmethanol and ethylthiol under basic conditions (e.g., NaH in DMF).

- Step 2 : Amidation using activated benzoyl chloride derivatives.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized in academic settings?

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- NMR spectroscopy : H and C NMR (DMSO-d6) identify key signals (e.g., chroman -OH at δ 9.2 ppm, ethylthio S-CH2 at δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale preparation?

- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions.

- Catalysis : Use Pd/C for selective hydrogenation of intermediates or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thioether formation .

- Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

Q. How to address regioselectivity issues in functionalizing the chroman ring?

- Steric effects : Bulky directing groups (e.g., tert-butyl) at C4-OH enhance selectivity for C3 substitution.

- Electronic effects : Electron-withdrawing substituents on the benzamide moiety direct electrophilic attacks to specific positions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Q. What computational methods predict binding modes to biological targets?

Q. How to evaluate stability under physiological conditions?

Q. What strategies identify molecular targets in complex biological systems?

- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) for pull-down assays and LC-MS/MS identification .

- CRISPR screening : Genome-wide knockout libraries pinpoint genes modulating compound sensitivity .

Methodological Guidelines

Q. Data Contradiction Analysis

- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens.

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.